(5E)-5-(4-tert-butylbenzylidene)-3-(pyridin-3-yl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-tert-butylbenzaldehyde with 3-(pyridin-3-yl)-2-sulfanylidenethiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure.
Pyridine Derivatives: Compounds containing a pyridine ring.
Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their ring structures.
Uniqueness
(5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its structural features. The presence of the tert-butyl group, the pyridine ring, and the thiazolidinone core imparts specific chemical and biological properties that distinguish it from other similar compounds.
This detailed article provides a comprehensive overview of (5E)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-3-(PYRIDIN-3-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18N2OS2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS2/c1-19(2,3)14-8-6-13(7-9-14)11-16-17(22)21(18(23)24-16)15-5-4-10-20-12-15/h4-12H,1-3H3/b16-11+ |
InChI Key |
LVRMXPZCQZRALM-LFIBNONCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CN=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.